
methyl (5S,6S)-5,6-dihydroxy-3-oxodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (5S,6S)-5,6-dihydroxy-3-oxodecanoate is an organic compound with significant interest in various scientific fields. This compound features a decanoate backbone with hydroxyl and keto functional groups, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5S,6S)-5,6-dihydroxy-3-oxodecanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as decanoic acid derivatives.
Oxidation: The keto group at the 3rd position is introduced via oxidation reactions, often employing oxidizing agents such as potassium permanganate or chromium trioxide.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (5S,6S)-5,6-dihydroxy-3-oxodecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form additional keto groups.
Reduction: The keto group can be reduced to form hydroxyl groups.
Substitution: The hydroxyl and keto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like pyridine or triethylamine.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Methyl (5S,6S)-5,6-dihydroxy-3-oxodecanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl (5S,6S)-5,6-dihydroxy-3-oxodecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and keto groups enable it to participate in hydrogen bonding, nucleophilic attacks, and redox reactions. These interactions can modulate enzyme activity, influence metabolic pathways, and affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Methyl (2S,3S,4S,5R,6S)-3,4-dihydroxy-6-{[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-{[(2S)-1-methoxy-1-oxo-3-phenyl-2-propanyl]carbamoyl}-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydro-3-picenyl]oxy}-5-{[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-{[(2S)-1-methoxy-1-oxo-3-phenyl-2-propanyl]carbamoyl}tetrahydro-2H-pyran-2-yl]oxy}tetrahydro-2H-pyran-2-yl]carbonyl}amino)-3-phenylpropa .
- (5S,6S)-11-Methyl-5,6-dihydro-5,6-tetraphenediol .
Uniqueness
Methyl (5S,6S)-5,6-dihydroxy-3-oxodecanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
827623-58-5 |
|---|---|
Molekularformel |
C11H20O5 |
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
methyl (5S,6S)-5,6-dihydroxy-3-oxodecanoate |
InChI |
InChI=1S/C11H20O5/c1-3-4-5-9(13)10(14)6-8(12)7-11(15)16-2/h9-10,13-14H,3-7H2,1-2H3/t9-,10-/m0/s1 |
InChI-Schlüssel |
SPDHABKKAVIBCH-UWVGGRQHSA-N |
Isomerische SMILES |
CCCC[C@@H]([C@H](CC(=O)CC(=O)OC)O)O |
Kanonische SMILES |
CCCCC(C(CC(=O)CC(=O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


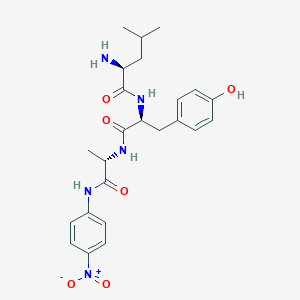
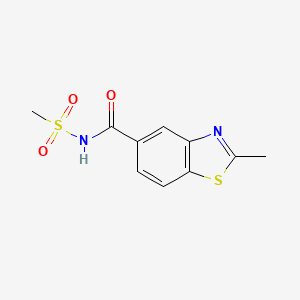

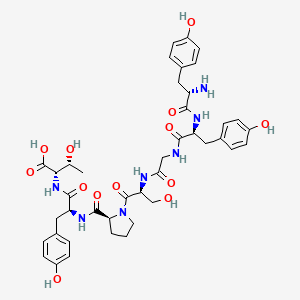
![2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14222693.png)

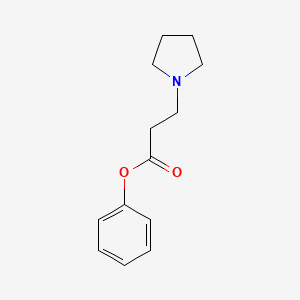
![N-[1-(4-Fluorophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14222714.png)
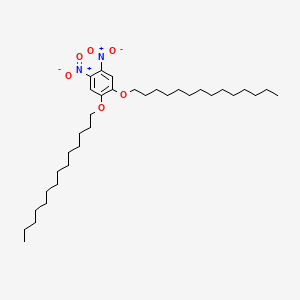
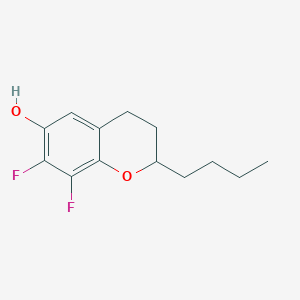
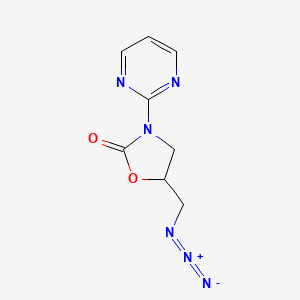
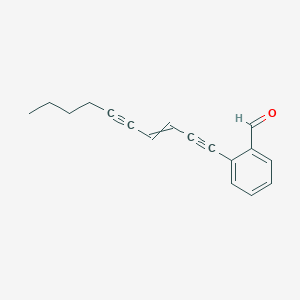
silane](/img/structure/B14222762.png)
![Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl-](/img/structure/B14222768.png)
